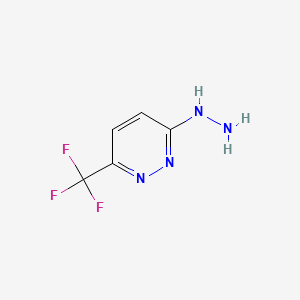

3-Hydrazinyl-6-(trifluoromethyl)pyridazine

Description

3-Hydrazinyl-6-(trifluoromethyl)pyridazine (C₁₁H₉F₃N₄, MW 254.22) is a pyridazine derivative characterized by a hydrazinyl (-NHNH₂) group at position 3 and a trifluoromethyl (-CF₃) group at position 4. This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing triazolopyridazines with antimicrobial properties . Its synthesis typically involves reacting 3-chloro-6-(trifluoromethyl)pyridazine with hydrazine hydrate, a pathway validated in the development of bioactive analogs . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydrazinyl moiety provides a reactive site for further functionalization, enabling the creation of derivatives with tailored biological activities .

Properties

IUPAC Name |

[6-(trifluoromethyl)pyridazin-3-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N4/c6-5(7,8)3-1-2-4(10-9)12-11-3/h1-2H,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNXPJXONRYKAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(F)(F)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1161005-11-3 | |

| Record name | 3-hydrazinyl-6-(trifluoromethyl)pyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-Hydrazinyl-6-(trifluoromethyl)pyridazine typically involves the reaction of 6-(trifluoromethyl)pyridazine with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-Hydrazinyl-6-(trifluoromethyl)pyridazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-Hydrazinyl-6-(trifluoromethyl)pyridazine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydrazinyl-6-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, facilitating its interaction with cellular membranes and proteins .

Comparison with Similar Compounds

Key Observations :

- The trifluoromethyl group at position 6 is a common feature, enhancing electrophilicity and enabling cross-coupling reactions .

- Hydrazinyl derivatives exhibit higher synthetic versatility compared to phenoxy or chloro analogs due to the nucleophilic -NHNH₂ group .

- Yields vary significantly based on substituents; bulky groups (e.g., cyclopropyl in 4f) reduce efficiency, while isopropyl (5a) improves steric accessibility .

Key Findings :

- Derivatives with hydrazinyl-to-triazolo conversion (e.g., 6b, 7b) exhibit broad-spectrum antibacterial activity comparable to ampicillin, likely due to enhanced membrane penetration .

- Saturated pyrrolopyridazines show superior antifungal activity, attributed to improved bioavailability .

- Chloro-substituted analogs are generally inactive, highlighting the critical role of the hydrazinyl group in bioactivity .

Physicochemical Properties

NMR data (¹H and ¹³C) for selected compounds:

Biological Activity

3-Hydrazinyl-6-(trifluoromethyl)pyridazine, with the chemical formula CHFN, has garnered attention in recent years for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological mechanisms, research findings, and potential applications, supported by data tables and case studies.

Overview of the Compound

Chemical Structure and Properties

- IUPAC Name: [6-(trifluoromethyl)pyridazin-3-yl]hydrazine

- Molecular Weight: 178.12 g/mol

- CAS Number: 1161005-11-3

- Molecular Formula: CHFN

The trifluoromethyl group enhances the compound's lipophilicity and stability, which is crucial for its interaction with biological membranes and proteins.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of various proteins and enzymes involved in cellular processes. The compound's mechanism is thought to involve:

- Inhibition of Cell Proliferation: Targeting specific pathways that regulate cell growth.

- Induction of Apoptosis: Triggering programmed cell death in cancer cells.

- Antimicrobial Activity: Disrupting bacterial cell wall synthesis or function.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable study evaluated its effects on various human cancer cell lines, including breast (T-47D, MDA-MB-231) and ovarian (SKOV-3) cancers. The compound demonstrated significant cytotoxicity at low concentrations, indicating its potential as a therapeutic agent.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| T-47D | 10 | Induction of apoptosis via Annexin V assay |

| MDA-MB-231 | 8 | Inhibition of cell proliferation |

| SKOV-3 | 12 | Modulation of CDK2 activity |

In vitro assays showed that treatment with this compound resulted in a marked increase in apoptotic cells, suggesting a robust mechanism for inducing cancer cell death .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against various pathogens. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| S. aureus | 10 µg/mL |

| A. niger | 20 µg/mL |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

In a controlled study published in Nature Reviews Cancer, researchers administered varying doses of this compound to mice implanted with human breast cancer cells. The results indicated a dose-dependent reduction in tumor size, with significant apoptosis observed in treated tissues compared to controls.

Case Study 2: Antimicrobial Testing

A recent investigation assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria. The study demonstrated that it inhibited the growth of resistant strains, highlighting its potential role in combating antibiotic resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.